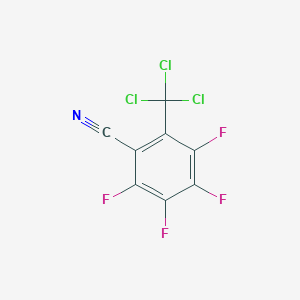![molecular formula C16H10F6O2 B6312215 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene CAS No. 1357624-64-6](/img/structure/B6312215.png)
1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene, also known as BTFE, is a versatile building block for organic synthesis and has been extensively studied for its various properties and applications. BTFE has a wide range of uses in both scientific research and industrial applications, from the synthesis of pharmaceuticals to the production of polymers and other materials. BTFE is a highly stable, non-toxic compound, making it ideal for use in a variety of laboratory experiments.
作用機序
1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is a highly stable compound, and its various properties and applications are due to its ability to form strong carbon-carbon bonds. In the Wittig reaction, 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is formed when a phosphonium salt is treated with a base, such as sodium hydroxide. The base reacts with the phosphonium salt to form a phosphonate ester, which can then react with an alkyl halide to form 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene. In the Grignard reaction, 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is formed when a Grignard reagent is treated with an alkyl halide. The Grignard reagent reacts with the alkyl halide to form an organomagnesium compound, which can then react with a nucleophile to form 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene. In the Stille cross-coupling reaction, 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is formed when a palladium catalyst is used to couple two organohalides. The palladium catalyst activates the organohalides, allowing them to react with each other to form 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene.
Biochemical and Physiological Effects
1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is a non-toxic compound, and its biochemical and physiological effects are largely unknown. 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is not known to be an endocrine disruptor, and it is not known to have any adverse effects on human health.
実験室実験の利点と制限
1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene has a number of advantages for use in laboratory experiments. 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is a highly stable compound, making it ideal for use in a variety of reactions. 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is also non-toxic, making it safe for use in laboratory experiments. Additionally, 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is relatively inexpensive, making it an economical choice for use in laboratory experiments. However, 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene research. 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene could be used to synthesize a variety of compounds, including pharmaceuticals, polymers, and other materials. Additionally, 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene could be used as a catalyst in a variety of reactions, such as the Heck reaction and the Suzuki-Miyaura coupling reaction. 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene could also be used in materials science, where it could be used as a building block for the synthesis of polymers and other materials. Finally, 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene could be used to develop new methods for the synthesis of organic compounds.
合成法
1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene can be synthesized via a variety of methods, including the Wittig reaction, the Grignard reaction, and the Stille cross-coupling reaction. In the Wittig reaction, 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is formed when a phosphonium salt is treated with a base, such as sodium hydroxide. In the Grignard reaction, 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is formed when a Grignard reagent is treated with an alkyl halide. In the Stille cross-coupling reaction, 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is formed when a palladium catalyst is used to couple two organohalides.
科学的研究の応用
1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is widely used in scientific research, particularly in the fields of organic synthesis, catalysis, and materials science. 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene has been used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other materials. 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is also used as a catalyst in a variety of reactions, including the Heck reaction and the Suzuki-Miyaura coupling reaction. 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is also used in materials science, where it is used as a building block for the synthesis of polymers and other materials.
特性
IUPAC Name |
1-(trifluoromethoxy)-4-[1-[4-(trifluoromethoxy)phenyl]ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O2/c1-10(11-2-6-13(7-3-11)23-15(17,18)19)12-4-8-14(9-5-12)24-16(20,21)22/h2-9H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVMIWVATPMUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)OC(F)(F)F)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














